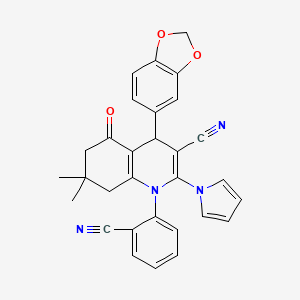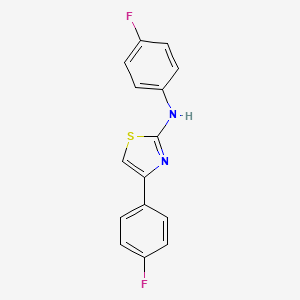![molecular formula C23H28N4O4S2 B11493621 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11493621.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, imidazolidinyl, and benzodiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazolidinyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an imidazolidinone derivative under basic conditions.
Introduction of the Benzodiazolyl Group: The intermediate is then reacted with a benzodiazole derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bond.
Final Assembly:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Uniqueness: The unique combination of functional groups in 1-[3-(BENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28N4O4S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H28N4O4S2/c1-4-31-17-10-11-19-20(14-17)25-23(24-19)32-15-21(28)26-12-13-27(22(26)16(2)3)33(29,30)18-8-6-5-7-9-18/h5-11,14,16,22H,4,12-13,15H2,1-3H3,(H,24,25) |
InChI Key |
ASRTWJVSRNCPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3C(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate](/img/structure/B11493542.png)
![methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493546.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11493549.png)
![4-methyl-N-[(1Z)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11493559.png)
![2'-amino-1'-(4-chlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493570.png)
![2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11493573.png)

![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11493585.png)

![3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11493590.png)
![12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11493591.png)
![14-(2-methylpropyl)-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11493602.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11493608.png)

